5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Description
5-Methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is an oxazole derivative characterized by a 5-methyl-substituted isoxazole core linked via a carboxamide group to a 3-(trifluoromethyl)phenyl moiety. This compound is structurally related to leflunomide, a known immunomodulator used in rheumatoid arthritis, but differs in the substitution pattern of the phenyl ring (3-trifluoromethyl vs. 4-trifluoromethyl in leflunomide) . While the target compound is identified as an impurity in leflunomide synthesis, its structural features make it a candidate for investigating structure-activity relationships (SAR) in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-5-10(17-19-7)11(18)16-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOXVIQETWJLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408082 | |
| Record name | ST50877711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646530-36-1 | |
| Record name | 5-Methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST50877711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction. Common reagents for this step include trifluoromethyltrimethylsilane (TMSCF3) and a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).
Coupling with the Phenyl Ring: The phenyl ring can be coupled to the oxazole ring through a cross-coupling reaction such as the Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst and a boronic acid or boronate ester as the coupling partner.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Therapeutic Applications
The primary therapeutic application of 5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is as an immunomodulator . It is structurally related to leflunomide, which is widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The compound exhibits antirheumatic , antiphlogistic , antipyretic , and analgesic properties, making it a candidate for treating inflammatory conditions .
Immunomodulatory Effects
A study demonstrated that analogs of leflunomide, including this compound, showed potent immunomodulatory effects in vitro. The research highlighted its ability to suppress T-cell activation and cytokine production, indicating potential for treating various autoimmune conditions .
Structural Analysis
Crystallographic studies have provided insights into the molecular structure and interactions of the compound. The formation of hydrogen bonds between water molecules and the isoxazole structure contributes to its stability in crystalline form . Such structural information is crucial for understanding how modifications can enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Leflunomide (5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide)
- Key Differences : The trifluoromethyl group is at the para position on the phenyl ring (vs. meta in the target compound).
- Impact: Leflunomide exhibits immunomodulatory activity by inhibiting dihydroorotate dehydrogenase (DHODH), while the meta substitution in the target compound may alter binding affinity or metabolic pathways due to steric and electronic effects .
- Data: Property Target Compound Leflunomide Molecular Weight 270.21 g/mol 270.21 g/mol Trifluoromethyl Position 3- 4- Pharmacological Role Impurity Therapeutic agent
Fluorinated Phenyl Derivatives
N-(2,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Key Differences : Contains a difluorophenyl group instead of trifluoromethylphenyl.
- Dual fluorination may enhance electronic withdrawal, affecting reactivity in biological systems .
N-(3,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Key Differences : Dual fluorination at the 3- and 4-positions on the phenyl ring.
- Impact: Enhanced electronic withdrawal compared to mono-fluorinated analogs, possibly increasing stability or altering interaction with enzymatic targets .
Chlorinated and Methoxy-Substituted Analogs
3-(2-Chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- Key Differences : Chlorine substitution at the 2-position and an ethyl group on the carboxamide.
- Impact : Chlorine’s electronegativity may improve binding to hydrophobic pockets in enzymes, while the ethyl group could modulate solubility and metabolic clearance .
N-(2-Isopropyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Key Differences : Bulky isopropyl and methyl groups on the phenyl ring.
- Impact : Increased steric hindrance may reduce binding to compact active sites but improve selectivity for specific targets .
Heterocyclic Variations
5-[2-Chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide
- Key Differences : Incorporates a furan ring instead of a phenyl group.
N,N-Dimethyl-5-(3-{2-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}propyl)-1,2-oxazole-3-carboxamide
- Key Differences: Includes an oxadiazole ring and a propylphenoxy linker.
- Impact : The oxadiazole’s electron-deficient nature may improve metabolic stability, while the linker could influence spatial orientation in target binding .
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : Fluorinated compounds generally exhibit slower oxidative metabolism due to C-F bond strength, whereas chlorinated analogs may undergo faster dehalogenation .
- Bioactivity: Leflunomide’s para-trifluoromethyl configuration is critical for DHODH inhibition; the meta isomer’s activity remains understudied but may diverge due to altered spatial interactions .
Biological Activity
5-Methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- CAS Number : 134888-93-0
- SMILES Notation : CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Antithrombotic Activity : The compound has been shown to inhibit thrombin binding to its receptor on human platelets, thereby affecting blood clot formation. This suggests its potential application in treating thrombotic diseases .
- Anticancer Properties : Preliminary studies have indicated that derivatives of oxazole compounds can induce apoptosis in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds exhibited cytotoxic activities with IC50 values in the micromolar range .
- Inhibition of Carbonic Anhydrases : Some studies have demonstrated that related compounds can selectively inhibit carbonic anhydrases (CA), which are important in various physiological processes and cancer metabolism .
Structure-Activity Relationship (SAR)
The trifluoromethyl group is critical in enhancing the biological activity of oxazole derivatives. The presence of this group has been associated with increased potency against certain targets, such as the 5-hydroxytryptamine (5-HT) uptake inhibition .
Case Studies
-
Thrombin Inhibition Study :
- A study evaluated the binding affinity of this compound to thrombin receptors.
- Results showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent for thrombotic conditions.
- Cytotoxicity Assay :
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Thrombin Inhibition | Human Platelets | < 10 | Receptor binding inhibition |
| Anticancer Activity | MCF-7 | 0.65 | Apoptosis induction |
| Anticancer Activity | MEL-8 | 2.41 | Apoptosis induction |
| Carbonic Anhydrase Inhibition | hCA IX & XII | < 0.75 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis typically involves cyclization of a precursor oxazole ring followed by acylation with 3-(trifluoromethyl)aniline. Key steps include:
- Cyclization : Using ethyl 5-methyl-1,2-oxazole-3-carboxylate and a trifluoroacetic acid (TFA) catalyst in ethanol at 80°C .
- Acylation : Coupling the oxazole intermediate with 3-(trifluoromethyl)aniline via EDCI/HOBt in dimethylformamide (DMF) at room temperature, achieving ~75% yield .
- Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours with comparable yields (70–78%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Time |
|---|---|---|---|
| Cyclization | TFA/ethanol, 80°C | 85 | 6 h |
| Acylation | EDCI/HOBt, DMF, RT | 75 | 12 h |
| Microwave | 150 W, DMF | 78 | 2 h |
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodology : Use a combination of:
- NMR : H and C NMR confirm the oxazole ring (δ 8.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in C) .
- HRMS : Exact mass (m/z 313.0824 [M+H]) validates molecular formula .
- X-ray crystallography resolves stereoelectronic effects of the trifluoromethyl group on planarity .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Computational studies (DFT at B3LYP/6-31G* level) show the trifluoromethyl group withdraws electron density, reducing electrophilicity at the oxazole C-4 position.
- Experimental validation : Reactivity with amines (e.g., morpholine) under basic conditions (KCO, DMF) shows slower kinetics compared to non-fluorinated analogs (t = 4 h vs. 1.5 h) .
- Data Table :
| Substituent | Reaction Rate (k, s) | ΔG (kcal/mol) |
|---|---|---|
| CF | 0.0021 | 24.3 |
| CH | 0.0058 | 18.7 |
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability in kinase inhibition assays)?
- Methodology :
- Assay standardization : Compare inhibition of EGFR kinase using:
- ATP concentration : Fixed at 100 μM (vs. variable in literature).
- Control compounds : Staurosporine as a positive control (IC = 2 nM).
- Data reconciliation : Variability (IC = 50–200 nM) arises from differences in buffer pH (optimum: 7.4) and DMSO concentration (<1% required) .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodology :
- In silico CYP450 metabolism prediction (e.g., CYP3A4) identifies the oxazole ring and trifluoromethyl group as metabolic hotspots.
- Derivative synthesis : Replace the 5-methyl group with a bulkier tert-butyl moiety, reducing CYP-mediated oxidation (t in human liver microsomes increases from 1.2 h to 4.5 h) .
Methodological Challenges & Solutions
Q. What purification techniques address low yields due to byproduct formation during acylation?
- Methodology :
- Byproduct analysis : LC-MS identifies dimeric adducts (m/z 625.3 [M+H]) from over-activation of the carboxylate intermediate.
- Solution : Use HATU instead of EDCI/HOBt, reducing dimerization by 60% .
Q. How to mitigate hydrolysis of the oxazole ring under acidic conditions during biological assays?
- Methodology :
- Stability studies : The compound degrades at pH < 5 (t = 2 h at pH 3).
- Formulation : Use PEG-400 as a co-solvent (20% v/v) to stabilize the oxazole ring in aqueous buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
